2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile
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Overview
Description
2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile is an organic compound with the molecular formula C8H7BrN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of aza-terphenyl diamidine analogs, which exhibit potent antiprotozoal activity .
Mode of Action
For instance, it can be used in the synthesis of pyridine-diketopyrrolopyrrole (PyDPP), a building block for preparing low band-gap copolymers for use as electron donors in polymer solar cells .
Result of Action
It’s known that similar compounds can exhibit potent antiprotozoal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Coupling Reactions: Products include biaryl compounds formed by the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, such as potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-Bromo-4-methylpyridin-2-YL)acetonitrile is unique due to the presence of both a bromine atom and a methyl group on the pyridine ring. This combination of substituents can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry.
Properties
IUPAC Name |
2-(5-bromo-4-methylpyridin-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-4-7(2-3-10)11-5-8(6)9/h4-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFTVLGHDWLJQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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